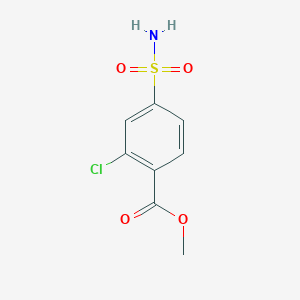
N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging and treating neurological disorders. This compound is a member of the pyrimidine family and has a molecular weight of 365.47 g/mol.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
- A study by Kotaiah, Y., Harikrishna, N., Nagaraju, K., & Venkata Rao, C. (2012) focused on synthesizing new series of thieno[2,3-d]pyrimidine derivatives, which demonstrated significant in vitro antioxidant activity. This research highlights the potential of such compounds in developing antioxidant agents (Kotaiah et al., 2012).
Anticancer Properties
- Yakantham, T., Sreenivasulu, R., & Raju, R. (2019) conducted a study on the synthesis of thiazol-4-amine derivatives with notable anticancer activity against various human cancer cell lines, demonstrating the therapeutic potential of these compounds (Yakantham et al., 2019).
Facile Synthesis Techniques
- Gazizov, A. S., Kharitonova, N. I., Smolobochkin, A. V., Syakaev, V. V., Burilov, A. R., & Pudovik, M. A. (2015) explored an acid-catalyzed intramolecular cyclization process for the synthesis of pyrimidine derivatives, indicating advancements in synthetic methodologies for such compounds (Gazizov et al., 2015).
Antifungal Effect
- Jafar, N. N., Abdul Mahdi, I. M., Hadwan, M. H., & Alameri, A. (2017) synthesized and studied pyrimidin-2-amine derivatives for their antifungal effects, particularly against Aspergillus species (Jafar et al., 2017).
Pesticidal Activities
- Liu, X.-H., Wen, Y., Cheng, L., Xu, T., & Wu, N.-J. (2021) designed and synthesized pyrimidin-4-amine derivatives with significant insecticidal and fungicidal activities, showcasing their potential in agricultural applications (Liu et al., 2021).
Synthesis of Other Derivatives
- Further research has focused on the synthesis of various derivatives of these compounds, exploring their potential in different biological and chemical applications, such as antimicrobial and anticancer activities, as well as in synthesis methodologies and structure-activity relationships (Ahsan et al., 2015), (Hu et al., 2005).
Propriétés
IUPAC Name |
N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-3-25-16(26-4-2)10-11-21-18-15(12-20-13-22-18)19-23-17(24-27-19)14-8-6-5-7-9-14/h5-9,12-13,16H,3-4,10-11H2,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIAURZXSVEJIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)
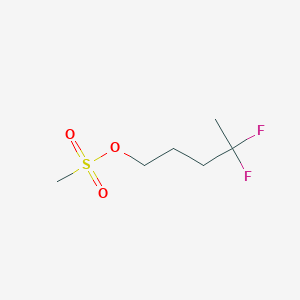
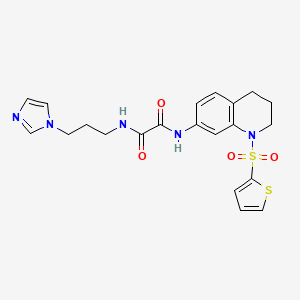
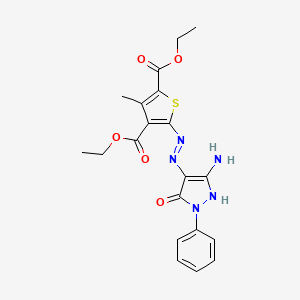

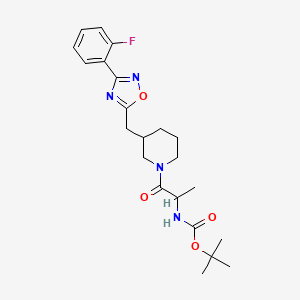
![Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2379225.png)
![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2379226.png)
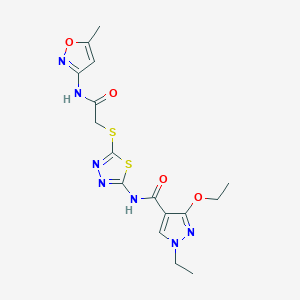
![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)
![ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2379229.png)
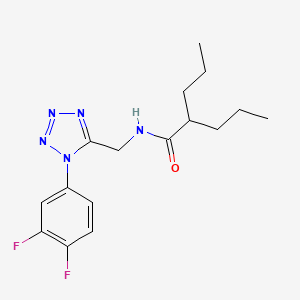
![N1-(2,2-diethoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2379234.png)
